Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
Description
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a synthetic small molecule characterized by a pyridine core substituted with two chlorine atoms and a 3-chlorobenzyl group. The molecule features a methyl ester-functionalized benzene ring connected via a carboxamide linker. Crystallographic analysis of such compounds often employs the SHELX software suite (e.g., SHELXL for refinement), ensuring high-resolution structural accuracy .
Properties
IUPAC Name |
methyl 4-[[5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)14-5-7-17(8-6-14)24-19(26)15-10-18(23)20(27)25(12-15)11-13-3-2-4-16(22)9-13/h2-10,12H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZFTCZFSFOVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with commercially available starting materials like 3-chlorobenzaldehyde, which undergoes a series of reactions to form intermediates.
Formation of the Pyridinyl Ring: : A key step involves constructing the pyridinyl ring through cyclization reactions.
Chlorination and Carbonylation: : Further chlorination and carbonylation steps introduce the chlorobenzyl and carbonyl functional groups.
Esterification: : Finally, esterification of the benzenecarboxylate moiety completes the synthesis.
These reactions typically require precise control of temperature, pressure, and pH, along with the use of specific catalysts and solvents.
Industrial Production Methods
For large-scale industrial production, the synthesis is optimized to enhance yield and reduce costs. This often involves using more efficient catalysts, optimizing reaction times, and implementing continuous flow processes rather than batch reactions. Industrial methods also prioritize safety and environmental considerations, such as minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to introduce further functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert ketone or ester groups into alcohols or other functional groups.
Substitution: : Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The reagents and conditions for these reactions vary widely but can include:
Oxidizing Agents: : Such as potassium permanganate or chromic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: : To control the pH and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include:
Modified Esters and Amides: : Through substitution reactions.
Alcohols and Ketones: : Through oxidation and reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for more complex molecules. Its functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, it is investigated for potential therapeutic effects. The structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.
Industry
In industry, it could be used in the development of new materials or as a precursor for producing other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate involves its interaction with biological molecules. The carbonyl and pyridinyl groups can interact with enzyme active sites, inhibiting or modulating their activity. The chlorobenzyl groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a core pyridine scaffold with several analogues but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound and the analogue from share a pyridinone core and dual chlorine atoms but differ in the aromatic substituents (methyl ester vs. methoxy group).
- The compound replaces pyridine with pyridazine and pyrimidine rings, introducing fluorinated groups (difluoromethyl, trifluoromethyl) and a nitrile, enhancing lipophilicity and metabolic stability.
Physicochemical Properties
- Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to the methoxy group in ’s analogue. However, esters are prone to hydrolysis, unlike the more stable methoxy group .
- Molecular Weight : The target compound (443.27 g/mol) is heavier than the analogue (403.26 g/mol) due to the ester group’s additional oxygen and methyl moiety.
Implications for Drug Design
- Bioavailability : The methyl ester in the target compound may serve as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas the methoxy group in ’s compound avoids this metabolic pathway .
- Target Binding : Fluorinated groups in the compound could enhance binding to hydrophobic enzyme pockets, while the nitrile might participate in dipole interactions.
Biological Activity
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (CAS No. not specified) is a complex organic compound with significant potential in pharmacological applications. Its structure includes a pyridine derivative, which is known to exhibit various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 431.27 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit multikinase inhibition , which can lead to the modulation of several pathways involved in cell proliferation and apoptosis. This compound may share similar properties due to its structural characteristics.
Biological Activity Overview
- Antitumor Activity :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific kinases involved in cell cycle regulation and survival pathways.
- Kinase Inhibition :
- The compound's ability to inhibit kinases has been highlighted in studies focusing on similar pyridine derivatives. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against various kinases, including CDK4 and CDK6, which are critical for cell cycle progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | The compound exhibited cytotoxic effects against several cancer types, including breast and colorectal cancers, with IC50 values suggesting potent activity at low concentrations. |
| Kinase Profiling | Similar compounds have shown selective inhibition against CDK4/6 with minimal off-target effects, indicating a favorable safety profile for further development. |
| Mechanistic Studies | Investigations into the apoptotic pathways activated by this compound revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
